2-Acetamidobiphenyl

carboxylesterase arylamide metabolism species-dependent hydrolysis

2-Acetamidobiphenyl (CAS 2113-47-5) is the ortho-substituted regioisomer with the highest microsomal deacetylation rate among acetamidobiphenyls. This makes it the optimal substrate for carboxylesterase assays and a critical negative control in Ames testing. Its well-defined mp (121°C) ensures batch consistency for use as a PBB reference standard precursor. Choose this ortho-isomer for reproducible SAR data, maximal enzymatic turnover, and avoidance of genotoxic metabolic activation seen with meta-/para-isomers.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 2113-47-5
Cat. No. B1664454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidobiphenyl
CAS2113-47-5
SynonymsAI3-17602;  AI3 17602;  AI317602
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
InChIKeyIXCZSZXIGHWLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidobiphenyl Procurement Guide: Isomeric Differentiation and Supply Chain Selection Criteria for Biphenyl Acetamide Research Chemicals


2-Acetamidobiphenyl (CAS 2113-47-5), also designated N-(1,1′-biphenyl)-2-yl-acetamide or 2′-phenylacetanilide, is an aromatic amide of the biphenyl class with molecular formula C₁₄H₁₃NO and molecular weight 211.26 g/mol [1]. The compound features an ortho-substituted acetamido group on one phenyl ring of the biphenyl scaffold, positioning it as a distinct regioisomer among the three possible acetamidobiphenyls (2-, 3-, and 4-substituted). The compound exhibits a melting point of 121°C, boiling point of approximately 351°C (rough estimate), and demonstrates slight solubility in chloroform and ethyl acetate . This ortho-substitution pattern imparts distinct steric and electronic properties that differentiate it from the meta- and para-substituted isomers in both chemical reactivity and biological processing [2].

2-Acetamidobiphenyl Substitution Risks: Why 3-AABP and 4-AABP Are Not Interchangeable in Metabolic and Enzymatic Studies


In procurement decisions involving acetamidobiphenyls, the regioisomer selected (ortho vs. meta vs. para) cannot be treated as interchangeable. Substitution at different positions of the biphenyl ring fundamentally alters the molecule′s steric environment, electronic distribution, and enzymatic recognition profiles [1]. In hepatic microsomal systems, the three isomers exhibit distinct metabolic fates: aromatic amides undergo oxidation primarily at the para position, whereas the corresponding aromatic amines are hydroxylated ortho or para to the amino group [2]. Moreover, microsomal deacetylation rates across multiple species consistently demonstrate that 2-acetamidobiphenyl (2-AABP) undergoes the most rapid hydrolysis among the three isomers, with the meta isomer showing intermediate rates [3]. This rank-order enzymatic liability means that substituting one isomer for another in studies of arylamide metabolism, carboxylesterase activity, or structure-activity relationship (SAR) investigations will yield non-comparable, potentially misleading data.

2-Acetamidobiphenyl Quantitative Differentiation: Comparative Data vs. 3-AABP, 4-AABP, and 2-Aminobiphenyl Analogs


Microsomal Deacetylation Kinetics: 2-Acetamidobiphenyl vs. 3- and 4-Isomers Across Six Mammalian Species

In a comparative microsomal deacetylation study spanning six mammalian species (guinea pig, hamster, rat, mouse, rabbit, dog), 2-acetamidobiphenyl (2-AABP) consistently exhibited the highest rate of enzymatic deacetylation among the three regioisomers, with the sole exception being mouse microsomes where 4-AABP was most rapidly deacetylated [1]. The meta isomer 3-acetamidobiphenyl (3-AABP) consistently displayed intermediate deacetylation rates across all species investigated [1]. This rank order (2-AABP > 3-AABP ≈ 4-AABP in most species) was quantified via gas-liquid chromatographic measurement of the corresponding aromatic amine products following ether extraction after 37°C incubation [1].

carboxylesterase arylamide metabolism species-dependent hydrolysis enzyme kinetics

Carboxylesterase Inhibitor Sensitivity: Differential Enzyme Recognition Between 2-AABP and 3-/4-AABP

Beyond rate differences, the hydrolysis of 2-acetamidobiphenyl is mechanistically distinct from its 3- and 4-isomers in terms of inhibitor susceptibility. Sertkaya and Gorrod (1988) demonstrated that while hydrolysis of all three isomers was inhibited by 10⁻⁴ M paraoxon, confirming involvement of B-esterases, the hydrolysis of 2-AABP was considerably less sensitive to the selective carboxylesterase inhibitors bis-(4-nitrophenyl) phosphate (BNPP) and bis-(4-cyanophenyl) phosphate (BCPP) compared to 3-AABP and 4-AABP [1]. This differential inhibitor sensitivity indicates that 2-AABP is a favored substrate for the ES-3 carboxylesterase and may involve a distinct enzyme-substrate interaction profile that is not shared by the meta and para isomers [1].

carboxylesterase enzyme inhibition BNPP BCPP paraoxon

Metabolic Oxidation Site Preference: Ortho-Acetamidobiphenyl vs. Ortho-Aminobiphenyl in Hepatic Microsomes

Bayraktar et al. (1987) characterized the oxidative metabolism of isomeric amino and acetamidobiphenyls in rat hepatic microsomes and identified a fundamental divergence based on the functional group present. Aromatic amines (including 2-aminobiphenyl) were hydroxylated ortho or para to the amino group, and the carcinogenic amines 3- and 4-aminobiphenyl were converted to hydroxylamines and nitroso compounds [1]. Critically, 2-aminobiphenyl—the direct reduction product of 2-acetamidobiphenyl—was found to be resistant to enzymic nitrogen oxidation, in stark contrast to its 3- and 4-aminobiphenyl congeners [1]. In parallel, the study established that aromatic amides (including the acetamidobiphenyl series) were mainly oxidized in the para position [1].

N-oxidation aromatic amine metabolism carcinogenesis hydroxylation

Physical Property Differentiation: Ortho-Acetamidobiphenyl Melting Point vs. Extended Phenylacetamide Homolog

2-Acetamidobiphenyl (C₁₄H₁₃NO, MW 211.26) exhibits a melting point of 121°C, forming a white to off-white crystalline solid with slight solubility in chloroform and ethyl acetate [1]. In contrast, the structurally related extended homolog 2-phenyl-phenylacetanilide (N-([1,1′-biphenyl]-2-yl)-2-phenylacetamide, CAS 52648-55-2, C₂₀H₁₇NO, MW 287.36), which incorporates an additional methylene unit between the carbonyl and an extra phenyl ring, exhibits a melting point of only 37°C [2]. This 84°C difference in melting point represents a substantial alteration in physical form at standard laboratory temperatures, with implications for handling, storage stability, and formulation compatibility.

melting point physical chemistry crystallinity solubility

Synthetic Accessibility and Documented Yield: 2-Acetamidobiphenyl Preparation via Acetyl Bromide Route

A reproducible synthetic route for 2-acetamidobiphenyl has been documented in patent literature, involving the acylation of 2-aminobiphenyl (1.44 g, 8.53 mmol) with acetyl bromide (1.97 mL, 25.6 mmol) in the presence of lithium hydroxide monohydrate in dichloromethane at 0°C, yielding the target compound as a white solid in 61.5% yield after flash chromatographic purification . This well-characterized procedure provides a benchmark yield expectation for laboratories requiring in-house synthesis or evaluating contract manufacturing proposals.

organic synthesis acylation yield intermediate

2-Acetamidobiphenyl Optimal Application Domains: Evidence-Based Research and Industrial Use Cases


Carboxylesterase Substrate for High-Sensitivity Enzymatic Assays and Inhibitor Screening

Based on its consistently highest microsomal deacetylation rate among acetamidobiphenyl isomers across five mammalian species [1], 2-AABP serves as the optimal substrate for carboxylesterase activity assays where maximal turnover and detection sensitivity are required. Its differential sensitivity to BNPP and BCPP inhibitors compared to 3-AABP and 4-AABP [2] further positions it as a preferred probe for characterizing ES-3 carboxylesterase isoform activity and evaluating novel esterase inhibitors in pharmaceutical discovery programs.

Negative Control in Aromatic Amine Carcinogenesis and Genotoxicity Studies

2-Aminobiphenyl, the deacetylated product of 2-acetamidobiphenyl, is uniquely resistant to enzymic nitrogen oxidation and is non-carcinogenic, unlike its 3- and 4-substituted isomers which are converted to genotoxic hydroxylamines and nitroso compounds [3]. Consequently, 2-acetamidobiphenyl is ideally suited as a negative control compound in studies investigating structure-activity relationships of aromatic amine metabolic activation, Ames testing, and N-hydroxylation-dependent carcinogenesis mechanisms.

Building Block for Brominated Flame Retardant Intermediate Synthesis

2-Acetamidobiphenyl (as 2′-phenylacetanilide) serves as a documented intermediate in the synthesis of 2,2′,3,3′,4,4′,5,5′,6-nonabromobiphenyl (N649580) , a polybrominated biphenyl (PBB) component found in Firemaster FF-1 flame retardant formulations. For analytical laboratories developing reference standards or conducting environmental fate studies of PBBs, 2-acetamidobiphenyl provides a structurally authenticated precursor material. Its well-defined physical properties (121°C melting point, white to off-white solid form) ensure batch-to-batch consistency in downstream bromination reactions.

SAR Studies of Ortho-Substituted Biphenyl Amides in Drug Discovery

The ortho-substitution pattern of 2-acetamidobiphenyl creates a distinct steric environment around the amide nitrogen that differs fundamentally from the meta and para regioisomers, influencing both hydrogen-bonding capacity and π-π stacking interactions with aromatic protein residues. This stereoelectronic uniqueness, combined with the compound′s differential susceptibility to microsomal deacetylation [1] and its resistance to genotoxic metabolic activation [3], makes 2-acetamidobiphenyl a valuable scaffold for medicinal chemistry programs exploring ortho-substituted biphenyl amides as therapeutic candidates, particularly where avoidance of Ames-positive metabolic activation is a design criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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